molecular formula C20H23NO5S B11169646 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-acetylmethioninate

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-acetylmethioninate

Cat. No.: B11169646
M. Wt: 389.5 g/mol
InChI Key: VWRFWVKNUVYEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound with a unique structure that combines a chromen ring system with an acetamido and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE typically involves multiple steps. One common approach is to start with the preparation of the chromen ring system, followed by the introduction of the acetamido and methylsulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOATE lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-acetamido-4-methylsulfanylbutanoate

InChI

InChI=1S/C20H23NO5S/c1-12(22)21-17(9-10-27-2)20(24)25-13-7-8-15-14-5-3-4-6-16(14)19(23)26-18(15)11-13/h7-8,11,17H,3-6,9-10H2,1-2H3,(H,21,22)

InChI Key

VWRFWVKNUVYEDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCSC)C(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.